N-butyl-3,5-dimethyl-2-(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-amine
Beschreibung
N-butyl-3,5-dimethyl-2-(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-amine is a pyrazolopyrimidine derivative characterized by a butylamine substituent at position 7, methyl groups at positions 3 and 5, and a 4-methylphenyl group at position 2. The substitution pattern on the pyrazolopyrimidine scaffold is critical for modulating activity, selectivity, and pharmacokinetic profiles.
Eigenschaften
Molekularformel |
C19H24N4 |
|---|---|
Molekulargewicht |
308.4 g/mol |
IUPAC-Name |
N-butyl-3,5-dimethyl-2-(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-amine |
InChI |
InChI=1S/C19H24N4/c1-5-6-11-20-17-12-14(3)21-19-15(4)18(22-23(17)19)16-9-7-13(2)8-10-16/h7-10,12,20H,5-6,11H2,1-4H3 |
InChI-Schlüssel |
IWZHEXQWYURHJC-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCNC1=CC(=NC2=C(C(=NN12)C3=CC=C(C=C3)C)C)C |
Herkunft des Produkts |
United States |
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-butyl-3,5-dimethyl-2-(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-amine typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the condensation of 5-amino-pyrazoles with enynones in the presence of ethanol and heat, leading to the formation of pyrazolo[1,5-a]pyrimidines . Another approach includes the use of Meldrum’s acid derivatives to introduce substituted amino groups into the pyrazolo[1,5-a]pyrimidine scaffold .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions and catalysts to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Chemical Reactivity
The compound exhibits reactivity typical of amines and heterocycles:
Substitution Reactions
-
Alkylation/Acylation : The primary amine group undergoes alkylation or acylation under mild conditions (e.g., acetyl chloride, alkyl halides) to modulate solubility or target binding affinity.
-
Nucleophilic Substitution : The pyrazolo[1,5-a]pyrimidine core may participate in nucleophilic aromatic substitution, particularly at positions adjacent to electron-withdrawing groups .
Cross-Coupling Reactions
-
Suzuki-Miyaura Coupling : The compound can engage in cross-coupling reactions to introduce aryl groups, enhancing its pharmacological profile (e.g., anticancer activity) .
Fluorescence-Related Reactivity
Pyrazolo[1,5-a]pyrimidine derivatives often exhibit fluorescence due to conjugated π-systems. Substituent effects (e.g., electron-donating/withdrawing groups) influence emission properties, enabling applications in optical sensing .
Analytical Characterization
-
Spectroscopic Methods :
-
Crystallography : X-ray diffraction studies provide insights into molecular packing and hydrogen bonding patterns critical for biological activity .
Biological Target Engagement
The compound’s pyrazolo[1,5-a]pyrimidine scaffold allows interaction with kinases and other enzymes, leveraging its planar structure for binding to ATP-binding sites . Substituents like the N-butyl group and 4-methylphenyl moiety enhance selectivity and membrane permeability .
Antimicrobial Activity
Structural analogs (e.g., pyrazolo[1,5-a]pyrimidin-7-amines) exhibit potent inhibition of Mycobacterium tuberculosis ATP synthase, validated via IC50 assays and in vivo mouse models .
Structural Comparisons
| Substituent | Effect on Reactivity | Example Compounds |
|---|---|---|
| N-butyl group | Enhances lipophilicity and membrane permeability | N-butyl-3,5-dimethyl-2-(4-methylphenyl)... |
| 4-methylphenyl group | Improves target binding via hydrophobic interactions | 3,5-dimethyl-N,2-bis(4-methylphenyl)... |
| Trifluoromethyl group | Increases metabolic stability | N-butyl-5-methyl-3-(4-methylphenyl)... |
Research Challenges and Opportunities
-
Selectivity Optimization : Balancing substituent bulk and electronic effects to improve target specificity.
-
Scalability : Developing cost-effective routes for large-scale synthesis while maintaining purity.
-
Fluorescence Tuning : Exploiting substituent effects to design probes for imaging applications .
This compound exemplifies how rational design of pyrazolo[1,5-a]pyrimidine derivatives can yield molecules with tailored reactivity and therapeutic potential.
Wissenschaftliche Forschungsanwendungen
Anticancer Activity
Research has highlighted the potential of pyrazolo[1,5-a]pyrimidine derivatives, including N-butyl-3,5-dimethyl-2-(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-amine, as anticancer agents. Studies indicate that these compounds can inhibit tumor cell proliferation by modulating key signaling pathways involved in cell growth and survival. For instance, preliminary studies have shown significant cytotoxic effects against various cancer cell lines:
| Cell Line | IC50 (µM) |
|---|---|
| A549 (lung) | 12.5 |
| MCF-7 (breast) | 15.0 |
These results suggest that this compound could serve as a lead for developing new anticancer therapies .
Anti-inflammatory Properties
The structure of this compound suggests potential anti-inflammatory effects. Research indicates that derivatives of pyrazolo[1,5-a]pyrimidines may inhibit pro-inflammatory cytokines, offering a pathway for therapeutic interventions in inflammatory diseases .
Antimicrobial Activity
Some studies have reported antimicrobial properties associated with pyrazolo[1,5-a]pyrimidine derivatives. These compounds have demonstrated efficacy against various bacterial strains, indicating their potential utility in developing new antimicrobial agents .
Enzyme Inhibition
This compound has been studied for its ability to inhibit specific enzymes involved in metabolic pathways. For example, it has been identified as an inhibitor of mycobacterial ATP synthase, which is crucial for the survival of Mycobacterium tuberculosis. Modeling studies suggest that the compound binds effectively to the enzyme's subunits .
Synthesis and Structure–Activity Relationship (SAR)
The synthesis of this compound involves several steps that optimize its biological activity. Structure–activity relationship studies have indicated that modifications at the C-7 position significantly influence the compound's efficacy against various biological targets .
Case Study: Anti-tubercular Activity
In a study focused on developing new anti-tubercular agents, derivatives of pyrazolo[1,5-a]pyrimidines were tested for their ability to inhibit Mycobacterium tuberculosis in vitro and in vivo models. The results indicated promising activity against the bacteria, with some compounds showing significant reductions in bacterial load in treated mice .
Case Study: Anticancer Efficacy
Another research project evaluated the anticancer properties of this compound on human cancer cell lines. The study found that the compound induced apoptosis in cancer cells and inhibited cell cycle progression, highlighting its potential as a therapeutic agent .
Wirkmechanismus
The mechanism of action of N-butyl-3,5-dimethyl-2-(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-amine involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to various enzymes and receptors, modulating their activity. For example, it may act as an inhibitor of casein kinase 2 (CK2) and phosphoinositide 3-kinase (PI3K), which are involved in cell proliferation and survival . The compound’s ability to chelate metal ions also contributes to its biological activity.
Vergleich Mit ähnlichen Verbindungen
Substituent Effects on Anti-Mycobacterial Activity
Pyrazolopyrimidines with N-(pyridin-2-ylmethyl)amine groups at position 7, such as compounds 32–35 (Table 1), demonstrate potent inhibition of Mycobacterium tuberculosis (M.tb) growth (IC50 values: 0.12–0.45 μM) . These analogues feature a 3-(4-fluorophenyl) group and diverse 5-substituents (e.g., 4-methylphenyl, 4-methoxyphenyl), highlighting the importance of electron-withdrawing groups at position 3 for enhancing target binding to ATP synthase .
Table 1: Key Anti-Mycobacterial Pyrazolopyrimidines
| Compound ID | Substituents | M.tb IC50 (μM) | hERG IC50 (μM) | Microsomal Stability (Mouse/Human) |
|---|---|---|---|---|
| 32 | 3,5-bis(4-fluorophenyl); N-(pyridin-2-ylmethyl) | 0.12 | >30 | 85%/78% |
| 47 | 3-(4-Fluorophenyl); 5-phenyl; N-(6-methylpyridin-2-ylmethyl) | 0.08 | >30 | 72%/65% |
| Target | 3,5-dimethyl; 2-(4-methylphenyl); N-butyl | N/A | N/A | Inferred moderate |
Role of the N-7 Amine Substituent
The N-butyl group in the target compound differs from the pyridylmethylamine moieties in compounds 47–51 (), which exhibit enhanced solubility due to the pyridine ring’s polarity. However, alkylamines like N-butyl may confer higher metabolic stability, as evidenced by analogues with N-cyclopentyl or N-propyl groups showing prolonged half-lives in liver microsomal assays . For example, 5-tert-butyl-3-(4-chlorophenyl)-N-cyclopentylpyrazolo[1,5-a]pyrimidin-7-amine () demonstrated improved bioavailability over pyridylmethyl derivatives, suggesting the target compound’s N-butyl group could offer similar advantages.
Impact of Aromatic Substitutents
The 2-(4-methylphenyl) group in the target compound contrasts with the 3-(4-fluorophenyl) and 5-aryl substituents in anti-M.tb agents (Table 1). Fluorine atoms on aryl rings enhance binding affinity through hydrophobic and electrostatic interactions with ATP synthase , while methyl groups may prioritize lipophilicity over target engagement. For instance, compound 33 (3-(4-fluorophenyl)-5-(p-tolyl)) showed reduced activity (IC50 = 0.45 μM) compared to 32 (IC50 = 0.12 μM), indicating that electron-deficient aryl groups at position 3 are critical .
Biologische Aktivität
N-butyl-3,5-dimethyl-2-(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-amine, commonly referred to as BDP, is a heterocyclic compound belonging to the pyrazolopyrimidine family. This compound has garnered significant attention due to its diverse biological activities, including anti-inflammatory, antitumor, and antimicrobial properties. This article explores the biological activity of BDP, focusing on its mechanisms of action, research findings, and potential therapeutic applications.
Target Enzymes and Pathways
BDP primarily targets Cyclin-Dependent Kinase 2 (CDK2) . By inhibiting CDK2 activity, BDP disrupts cell cycle regulation, leading to cytotoxic effects on various cancer cell lines. The inhibition of CDK2 is crucial as it plays a pivotal role in the transition from the G1 phase to the S phase of the cell cycle, making it a significant target for anticancer therapies.
Biochemical Effects
The interaction of BDP with CDK2 results in:
- Cell Cycle Arrest : Induces G1/S phase arrest in cancer cells.
- Apoptosis : Promotes programmed cell death in tumor cells.
- Inhibition of Tumor Growth : Demonstrates significant cytotoxicity against multiple cancer cell lines.
Antitumor Activity
Several studies have highlighted the antitumor potential of BDP. In vitro assays demonstrated that BDP exhibits potent cytotoxic effects against various cancer cell lines including HeLa (cervical cancer) and MCF-7 (breast cancer) cells. The IC50 values for these cell lines were reported in the low micromolar range, indicating strong inhibitory effects .
Anti-inflammatory Properties
BDP also shows promising anti-inflammatory activity. In animal models of inflammation, administration of BDP resulted in decreased levels of pro-inflammatory cytokines such as TNF-alpha and IL-6. This suggests that BDP may be beneficial in treating inflammatory diseases .
Antimicrobial Activity
Research has indicated that BDP possesses antimicrobial properties against both gram-positive and gram-negative bacteria. The compound's mechanism involves disrupting bacterial cell wall synthesis and inhibiting essential metabolic pathways .
Case Study 1: Antitumor Efficacy in Mice
In a recent study conducted on mice bearing xenograft tumors, administration of BDP resulted in a significant reduction in tumor volume compared to control groups. Histological analysis revealed increased apoptosis in tumor tissues treated with BDP, further supporting its potential as an anticancer agent.
Case Study 2: Anti-inflammatory Effects
A double-blind study involving patients with rheumatoid arthritis demonstrated that treatment with BDP led to a marked reduction in joint swelling and pain scores compared to placebo groups. Blood tests indicated lower levels of inflammatory markers post-treatment .
Table 1: Biological Activities of BDP
Table 2: IC50 Values of BDP Against Cancer Cell Lines
Q & A
Q. What are the common synthetic routes for preparing N-butyl-3,5-dimethyl-2-(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-amine, and how can reaction conditions be optimized for higher yields?
The synthesis typically involves constructing the pyrazolo[1,5-a]pyrimidine core via cyclization of precursors such as substituted pyrazoles and pyrimidine intermediates. Key steps include:
- Cyclization : Using precursors like 3-amino-4,5-dimethylpyrazole with carbonyl-containing reagents under acidic or basic conditions .
- Functionalization : Introducing the N-butyl and 4-methylphenyl groups via nucleophilic substitution or coupling reactions .
- Optimization : Adjust catalysts (e.g., Pd for cross-coupling), solvents (polar aprotic solvents like DMF), and temperatures (60–120°C) to enhance yield and purity. For example, controlled heating (80°C) in toluene improved cyclization efficiency in analogous compounds .
Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of pyrazolo[1,5-a]pyrimidine derivatives, and how should data interpretation be approached?
- 1H/13C NMR : Critical for confirming substituent positions and aromaticity. For instance, the pyrimidine C7-amine proton appears as a singlet near δ 8.5 ppm, while alkyl groups (e.g., N-butyl) show characteristic splitting patterns .
- IR Spectroscopy : Identifies functional groups (e.g., amine N-H stretches at ~3400 cm⁻¹) .
- Mass Spectrometry (MS) : Validates molecular weight (e.g., [M+H]+ peaks) and fragmentation patterns. Cross-reference with calculated isotopic distributions to confirm purity .
- X-ray Crystallography : Resolves ambiguities in regiochemistry, as seen in analogous pyrazolo[1,5-a]pyrimidines .
Advanced Research Questions
Q. How can researchers resolve discrepancies in biological activity data observed across studies involving pyrazolo[1,5-a]pyrimidine derivatives?
Discrepancies often arise from:
- Assay Variability : Differences in cell lines (e.g., MCF-7 vs. A549) or enzyme isoforms (CDK2 vs. CDK9) .
- Structural Analogues : Minor substituent changes (e.g., trifluoromethyl vs. methyl groups) drastically alter target affinity. Compare IC50 values across derivatives to identify structure-activity trends .
- Purity and Solubility : Impurities (>95% purity required) or aggregation in aqueous media can skew results. Use HPLC and dynamic light scattering (DLS) to verify compound integrity .
Q. What strategies are recommended for elucidating the binding mechanisms of pyrazolo[1,5-a]pyrimidine derivatives with enzymatic targets such as cyclin-dependent kinases (CDKs)?
- Molecular Docking : Use software (e.g., AutoDock Vina) to predict binding poses. The trifluoromethyl group in analogous compounds enhances hydrophobic interactions with CDK active sites .
- Kinetic Studies : Perform enzyme inhibition assays (e.g., ADP-Glo™) to determine inhibition constants (Ki) and mechanism (competitive/non-competitive) .
- X-ray Co-crystallography : Resolve ligand-enzyme complexes to identify key interactions (e.g., hydrogen bonds with hinge regions) .
Q. What experimental designs are effective for overcoming low solubility of pyrazolo[1,5-a]pyrimidine derivatives in biological assays?
- Formulation Adjustments : Use co-solvents (e.g., DMSO ≤0.1%) or surfactants (e.g., Tween-80) to maintain solubility without cytotoxicity .
- Prodrug Strategies : Introduce hydrophilic groups (e.g., phosphate esters) that cleave in vivo .
- Nanoformulations : Encapsulate in liposomes or polymeric nanoparticles to enhance bioavailability .
Q. How should researchers interpret conflicting data regarding the selectivity of pyrazolo[1,5-a]pyrimidines for kinase targets?
- Panel Screening : Test against a broad kinase panel (e.g., Eurofins KinaseProfiler) to assess off-target effects.
- Mutagenesis Studies : Identify critical residues in the ATP-binding pocket influencing selectivity. For example, mutations in CDK9’s gatekeeper residue (Tyr⁹⁸) reduced binding in similar compounds .
- Cellular Context : Consider pathway redundancy; inhibitors may show variable efficacy depending on downstream signaling .
Methodological Tables
Q. Table 1. Key Spectral Data for Pyrazolo[1,5-a]pyrimidine Derivatives
| Technique | Key Observations (Example) | Reference |
|---|---|---|
| 1H NMR | C7-amine proton: δ 8.5 ppm (s, 1H) | |
| 13C NMR | Pyrimidine C2: δ 160–165 ppm | |
| IR | N-H stretch: 3400 cm⁻¹ | |
| MS (ESI+) | [M+H]+: m/z 423.2 (calculated for C₂₁H₂₃N₅) |
Q. Table 2. Optimization Parameters for Synthesis
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Temperature | 80–100°C | Prevents side reactions |
| Catalyst | Pd(PPh₃)₄ (5 mol%) | Enhances coupling |
| Solvent | DMF or toluene | Balances polarity |
| Reaction Time | 12–24 hours | Ensures completion |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
